5-Methyl-2(5H)-furanone
5-Methyl-2(5H)-furanone
5-Methyl-2(3H)-furanone, also known as alpha, beta-angelica lactone or b-angelicalacton, belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 5-Methyl-2(3H)-furanone exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 5-methyl-2(3H)-furanone is primarily located in the cytoplasm. 5-Methyl-2(3H)-furanone can be biosynthesized from but-2-en-4-olide. 5-Methyl-2(3H)-furanone has a sweet, coumarin, and nutty taste.
Beta-angelica lactone is an angelica lactone and a butenolide. It derives from a but-2-en-4-olide. It is a tautomer of an alpha-angelica lactone.
Beta-angelica lactone is an angelica lactone and a butenolide. It derives from a but-2-en-4-olide. It is a tautomer of an alpha-angelica lactone.
Brand Name:
Vulcanchem
CAS No.:
591-11-7
VCID:
VC20758329
InChI:
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
SMILES:
CC1C=CC(=O)O1
Molecular Formula:
C5H6O2
Molecular Weight:
98.1 g/mol
5-Methyl-2(5H)-furanone
CAS No.: 591-11-7
Main Products
Cat. No.: VC20758329
Molecular Formula: C5H6O2
Molecular Weight: 98.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | 5-Methyl-2(3H)-furanone, also known as alpha, beta-angelica lactone or b-angelicalacton, belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 5-Methyl-2(3H)-furanone exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 5-methyl-2(3H)-furanone is primarily located in the cytoplasm. 5-Methyl-2(3H)-furanone can be biosynthesized from but-2-en-4-olide. 5-Methyl-2(3H)-furanone has a sweet, coumarin, and nutty taste. Beta-angelica lactone is an angelica lactone and a butenolide. It derives from a but-2-en-4-olide. It is a tautomer of an alpha-angelica lactone. |
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CAS No. | 591-11-7 |
Molecular Formula | C5H6O2 |
Molecular Weight | 98.1 g/mol |
IUPAC Name | 2-methyl-2H-furan-5-one |
Standard InChI | InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 |
Standard InChI Key | BGLUXFNVVSVEET-UHFFFAOYSA-N |
SMILES | CC1C=CC(=O)O1 |
Canonical SMILES | CC1C=CC(=O)O1 |
Melting Point | Mp 18 ° 18°C |
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